N-(4-ethylphenyl)-2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetamide
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Overview
Description
N-(4-ethylphenyl)-2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetamide typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the pyrimido group: The benzimidazole core is then reacted with a pyrimidine derivative to form the tetrahydropyrimido[1,2-a]benzimidazole structure.
Acetylation: The final step involves the acetylation of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds with similar benzimidazole cores but different substituents.
Pyrimido[1,2-a]benzimidazole derivatives: Compounds with similar pyrimido[1,2-a]benzimidazole structures but different functional groups.
Uniqueness
N-(4-ethylphenyl)-2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H20N4O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-(2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazol-3-yl)acetamide |
InChI |
InChI=1S/C20H20N4O2/c1-2-13-7-9-15(10-8-13)21-18(25)11-14-12-24-17-6-4-3-5-16(17)22-20(24)23-19(14)26/h3-10,14H,2,11-12H2,1H3,(H,21,25)(H,22,23,26) |
InChI Key |
YMUWCYYCWGEDNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2CN3C4=CC=CC=C4N=C3NC2=O |
Origin of Product |
United States |
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